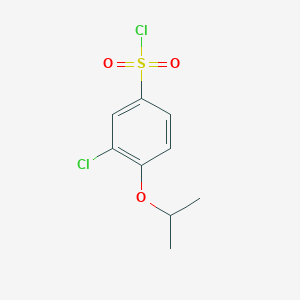

3-Chloro-4-isopropoxybenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

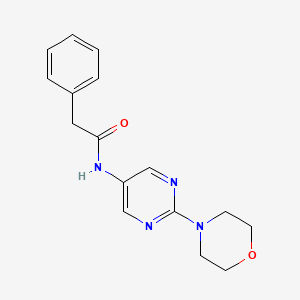

Description

While the specific compound 3-Chloro-4-isopropoxybenzenesulfonyl chloride is not directly studied in the provided papers, we can infer some information based on related compounds. The papers discuss various benzenesulfonyl chlorides with different substituents, which are compounds typically used in organic synthesis due to their reactivity, particularly in the formation of sulfonamide bonds and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related benzenesulfonyl chlorides involves multiple steps, including halogenation, nitration, and the use of chlorosulfonic acid. For example, the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is achieved through a Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2chlorophenyl) disulfide . This suggests that the synthesis of this compound could also involve multiple steps, possibly starting from an isopropoxy-substituted benzene derivative and involving similar reactions to introduce the sulfonyl chloride group.

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chlorides is characterized by the presence of a sulfonyl chloride group (SO2Cl) attached to a benzene ring. In the case of 2,4,6-triisopropylbenzenesulfonyl chloride, X-ray diffraction studies show that the molecule adopts a flattened boat conformation with specific bond lengths and bond-angle distortions due to steric hindrance . This information can be extrapolated to suggest that this compound would also exhibit a distinct conformation influenced by the positions of the substituents on the benzene ring.

Chemical Reactions Analysis

Benzenesulfonyl chlorides are known to react with weak bases to form various products. For instance, the reaction of 3,5-dibromo-4-hydroxybenzenesulfonyl chloride with weak bases has been studied, and it was found that a "quinoid sulfene" intermediate may form during the reaction, leading to the formation of an oligomer . This suggests that this compound could also undergo reactions with weak bases, potentially leading to interesting intermediates and final products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chlorides are influenced by their molecular structure. For example, the orthorhombic crystal structure of 2,4,6-triisopropylbenzenesulfonyl chloride at low temperatures indicates that the compound is solid under standard conditions . The presence of bulky substituents can lead to steric hindrance, affecting reactivity and selectivity in chemical reactions. Although the exact properties of this compound are not provided, we can infer that it would likely be a solid with reactivity suitable for use in organic synthesis, similar to other benzenesulfonyl chlorides.

Scientific Research Applications

Green Synthesis Methods

- 3-Nitrobenzenesulfonyl chloride, a reactive dyes intermediate, has been developed using green synthesis methods. This method significantly reduces acidic waste gas and wastewater, with a high product yield (Chen Zhong-xiu, 2009).

Dye Intermediates and Synthesis

- 3-Methyl-4-acetaminobenzenesulfonyl chloride has been prepared as an intermediate for dye synthesis, showing a high yield in the production of diamino benzenesulfonanilides (W. Bo, 2007).

Chlorination of Sulfonhydrazones

- Chlorination of heterocyclic and acyclic sulfonhydrazones leads to the production of various compounds like o-formylbenzenesulfonyl chloride and chlorosultine. These reactions involve complex pathways and have potential applications in organic synthesis (J. King et al., 1971).

Polymerization Applications

- Alkoxybenzenes, including isopropoxybenzene, have been used effectively in polymerizations, especially in quasiliving isobutylene polymerizations. This method is tolerant of a range of temperatures and shows exclusive alkylation in the para position (D. Morgan et al., 2010).

Activation of Hydroxyl Groups

- 4-Fluorobenzenesulfonyl chloride has been used as an activating agent for covalent attachment of biologicals to solid supports. This method retains biological function and has potential therapeutic applications (Y. A. Chang et al., 1992).

Synthesis of Herbicides

- Chlorohydroxybenzenesulfonyl derivatives have been explored for their potential use as herbicides. Their synthesis involves the reaction of dichlorophenols with chlorosulfonic acid, leading to various substituted benzenesulfonyl chlorides (R. Cremlyn & T. Cronje, 1979).

Synthesis of Pesticides

- 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, used in pesticide synthesis, is produced using an alternative synthesis method from bis(4-amino-2chlorophenyl) disulfide. This method shows high yield and is significant in pesticide manufacturing (Xiao-hua Du et al., 2005).

Synthesis of Key Intermediates

- The compound is a key intermediate in the synthesis of coenzyme Q10. This synthesis involves several steps starting from p-toluenesulfonyl chloride and isoprene (Fansong Mu et al., 2011).

properties

IUPAC Name |

3-chloro-4-propan-2-yloxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O3S/c1-6(2)14-9-4-3-7(5-8(9)10)15(11,12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHSEDNQCICOBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)